Aurintricarboxylic Acid

Description

Properties

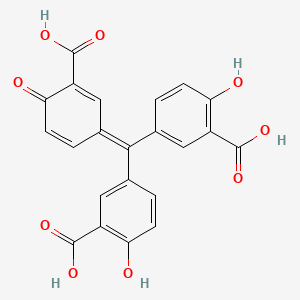

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXWDMTZECRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |

| Record name | Aurintricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063453 | |

| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Alfa Aesar MSDS] | |

| Record name | Aurintricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4431-00-9 | |

| Record name | Aurintricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurintricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURINE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9O8E29QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Antiviral Potential of Aurintricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a heterogeneous polymeric mixture of polyanionic, polyaromatic compounds. Initially synthesized in the early 20th century, it has since garnered significant attention for its diverse biological activities, most notably its potent and broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the current understanding of ATA's antiviral effects, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antiviral therapeutics.

ATA has demonstrated inhibitory activity against a wide array of viruses, including human immunodeficiency virus (HIV), influenza viruses, coronaviruses (SARS-CoV and SARS-CoV-2), vaccinia virus, hepatitis B and C viruses, and Zika virus.[1][2][3][4][5][6] Its multifaceted mechanism of action involves targeting various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Quantitative Antiviral Activity of Aurintricarboxylic Acid

The antiviral efficacy of ATA has been quantified against numerous viruses in different cell lines. The following tables summarize the key inhibitory and cytotoxicity data, providing a comparative look at its potency.

Table 1: Antiviral Activity of Aurintricarboxylic Acid (ATA) Against Various Viruses

| Virus | Cell Line | Assay Type | EC50 / IC50 | Citation |

| Influenza A/PR/8/34 (H1N1) | MDCK | Neutral Red Uptake | 6.5 µg/ml | [1] |

| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 4.1 µM | [7] |

| Influenza A/Udorn/72 (H3N2) | MDCK | Plaque Reduction | 6.3 µM | [7] |

| Influenza NIBRG-14 (H5N1) | MDCK | Plaque Reduction | 5.4 µM | [7] |

| SARS-CoV | Vero | Plaque Reduction | >1000-fold reduction at 800 µg/ml | [8][9] |

| SARS-CoV-2 | Vero E6 | Antiviral Assay | 50 µM | [10][11] |

| SARS-CoV-2 (RdRp Inhibition) | In vitro | RNA Replication Assay | 56 nM | [12] |

| SARS-CoV-2 (PLpro Inhibition) | In vitro | Enzymatic Assay | 30 µM | [10] |

| Vaccinia Virus | HeLa, Huh7, AD293 | Viral Titer Reduction | Almost complete inhibition at 400 µg/ml | [2] |

| Vaccinia Virus (H1L Phosphatase) | In vitro | Enzymatic Assay | ~2.2 µg/ml (~5.3 µM) | [2] |

| Zika Virus (Asian/American Lineage) | Vero | Plaque Reduction | 13.87 ± 1.09 µM | [5] |

| Zika Virus (Asian/American Lineage) | A549 | Plaque Reduction | 33.33 ± 1.13 µM | [5] |

| Hepatitis B Virus (HBV) | HepG2.2.15 | Southern Blot | Significant reduction in HBV DNA | [4] |

| HIV-1 | MT-4 | Cytopathic Effect Prevention | Varies with molecular weight | [3] |

Table 2: Cytotoxicity of Aurintricarboxylic Acid (ATA)

| Cell Line | CC50 | Citation |

| MDCK | 577 µg/ml | [1] |

| Huh7 | 1250 µg/ml | [2] |

| HeLa | 1905 µg/ml | [2] |

| AD293 | 1025 µg/ml | [2] |

| Vero | > 1000 µM | [5] |

| A549 | > 1000 µM | [5] |

Mechanisms of Antiviral Action

ATA's antiviral activity stems from its ability to interfere with multiple, often essential, viral and cellular processes.

Inhibition of Viral Entry

ATA, being a polyanionic molecule, can interact with the positively charged glycoproteins on the viral envelope. This interaction can prevent the virus from attaching to and entering host cells. This mechanism has been proposed for its activity against HIV, where it interferes with the gp120-CD4 interaction.[3][4]

Inhibition of Viral Enzymes

ATA is a potent inhibitor of a variety of viral enzymes crucial for replication:

-

Neuraminidase (NA): In influenza viruses, ATA directly inhibits the neuraminidase enzyme, which is essential for the release of progeny virions from infected cells. It has been shown to be effective against both group-1 and group-2 influenza viruses, including oseltamivir-resistant strains.[1][7]

-

RNA-Dependent RNA Polymerase (RdRp): ATA has been demonstrated to inhibit the RdRp of SARS-CoV and SARS-CoV-2, thereby blocking viral RNA synthesis.[9][12]

-

Proteases: For SARS-CoV-2, ATA has been identified as an inhibitor of the papain-like protease (PLpro), an enzyme critical for processing the viral polyprotein.[10][11]

-

Reverse Transcriptase: In the context of HIV, ATA has been shown to inhibit reverse transcriptase activity.[3]

-

Helicase: ATA interferes with the activity of the hepatitis C virus (HCV) NS3 helicase, an enzyme necessary for unwinding the viral RNA genome.[13]

-

Phosphatase: In vaccinia virus, ATA inhibits the viral H1L phosphatase, which is required for the initiation of viral transcription.[2]

-

RNase H: For Hepatitis B Virus, ATA has been shown to suppress viral replication by inhibiting the RNase H activity of the viral polymerase.[4]

Modulation of Host Cell Signaling Pathways

ATA can also exert its antiviral effects by targeting cellular factors that are co-opted by viruses for their replication. A notable example is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which is essential for the replication of vaccinia virus.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of ATA.

Plaque Reduction Assay (Influenza Virus)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza virus at a low multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of ATA and a gelling agent (e.g., agar or Avicel).

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Visualization: The cell monolayers are fixed with formaldehyde and stained with crystal violet. Plaques appear as clear zones against a background of stained, uninfected cells.

-

Quantification: The number of plaques is counted for each ATA concentration, and the EC50 value is calculated.

Neuraminidase (NA) Activity Assay

This assay measures the ability of ATA to inhibit the enzymatic activity of influenza neuraminidase.

-

Substrate: The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is commonly used.

-

Enzyme Source: Viral lysates or purified recombinant neuraminidase can be used as the enzyme source.

-

Inhibition Assay: The viral enzyme is pre-incubated with various concentrations of ATA before the addition of the MUNANA substrate.

-

Detection: The reaction is incubated, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

Analysis: The concentration of ATA that inhibits 50% of the NA activity (IC50) is determined.

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro assay assesses the direct inhibitory effect of ATA on the viral RdRp.

-

Reaction Components: The assay typically includes the recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8), an RNA template-primer, ribonucleoside triphosphates (rNTPs, one of which may be labeled), and the test compound (ATA).

-

Assay Procedure: The reaction components are incubated together to allow for RNA synthesis.

-

Detection: The amount of newly synthesized RNA is quantified. This can be done using various methods, such as incorporation of a radiolabeled or fluorescently labeled nucleotide, or through qPCR.

-

IC50 Determination: The concentration of ATA that reduces RdRp activity by 50% is calculated.

Western Blot Analysis for ERK Phosphorylation (Vaccinia Virus)

This technique is used to investigate the effect of ATA on the activation of the ERK signaling pathway during viral infection.

-

Cell Treatment and Lysis: HeLa cells are infected with vaccinia virus in the presence or absence of ATA. At specific time points post-infection, the cells are lysed to extract total proteins.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK (as a loading control).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the effect of ATA on ERK phosphorylation.

Southern Blot for Hepatitis B Virus (HBV) cccDNA

This method is employed to detect the effect of ATA on the levels of covalently closed circular DNA (cccDNA), the transcriptional template of HBV.

-

DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepG2.2.15) treated with ATA using a method that enriches for cccDNA (e.g., Hirt extraction).

-

Agarose Gel Electrophoresis: The extracted DNA is separated on an agarose gel to resolve different HBV DNA replicative intermediates.

-

Southern Transfer: The DNA from the gel is transferred to a nylon membrane.

-

Hybridization: The membrane is hybridized with a labeled HBV-specific DNA probe.

-

Detection: The hybridized probe is detected using autoradiography or a non-radioactive detection system.

-

Quantification: The intensity of the band corresponding to cccDNA is quantified to assess the inhibitory effect of ATA.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and experimental procedures related to the antiviral activity of ATA.

Caption: Multifaceted antiviral mechanisms of Aurintricarboxylic Acid (ATA).

Caption: Workflow for a typical plaque reduction assay.

Caption: Inhibition of the ERK signaling pathway by ATA during Vaccinia virus infection.

Conclusion and Future Directions

Aurintricarboxylic acid has consistently demonstrated potent and broad-spectrum antiviral activity in preclinical studies. Its ability to target multiple viral and host factors makes it a compelling candidate for further investigation and development. The heterogeneous nature of the commercially available ATA, however, presents a significant challenge for its clinical translation. Future research should focus on the identification and synthesis of the most active and well-defined oligomeric species within the ATA mixture. Structure-activity relationship (SAR) studies will be crucial in designing novel, more potent, and selective antiviral agents based on the ATA scaffold. Furthermore, a deeper understanding of its in vivo efficacy, pharmacokinetic properties, and safety profile is essential for its potential advancement as a therapeutic agent against a range of viral diseases.

References

- 1. Aurintricarboxylic acid inhibits influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential role played by the MEK/ERK/EGR-1 pathway in orthopoxviruses vaccinia and cowpox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and anti-HIV activities of aurintricarboxylic acid fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural analysis of inhibition mechanisms of aurintricarboxylic acid on SARS-CoV polymerase and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Aurintricarboxylic Acid Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]

- 9. Influenza virus plaque assay [protocols.io]

- 10. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Potent Inhibition of Zika Virus Replication by Aurintricarboxylic Acid [frontiersin.org]

- 12. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics [mdpi.com]

- 13. Potent and selective inhibition of SARS coronavirus replication by aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Aurintricarboxylic Acid: A Technical Guide to its Function as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has long been recognized for its potent inhibitory effects on a wide range of biological processes, most notably protein synthesis. This technical guide provides an in-depth exploration of ATA's function as a protein synthesis inhibitor, with a focus on its molecular mechanism of action. It details the experimental protocols used to characterize this inhibition and presents quantitative data on its efficacy. Furthermore, this guide illustrates the key pathways and experimental workflows using DOT language diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and molecular biology.

Introduction to Aurintricarboxylic Acid

Aurintricarboxylic acid is a heterogeneous polymer synthesized from the reaction of salicylic acid and formaldehyde. Due to its polyanionic and polyaromatic nature, ATA can interact with a multitude of biological macromolecules, particularly proteins that bind to nucleic acids. This broad reactivity has led to its investigation in various therapeutic areas, including as an antiviral, and anticancer agent. A primary and well-established biological activity of ATA is its ability to inhibit protein synthesis, a function that has been a subject of research for several decades.

Mechanism of Action: Inhibition of Translation Initiation

The primary mechanism by which Aurintricarboxylic Acid (ATA) inhibits protein synthesis is by targeting the initiation phase of translation .[1][2] This selective inhibition means that ATA is more effective at preventing the synthesis of new proteins than halting the elongation of already initiated polypeptide chains.[3]

The core of ATA's inhibitory action lies in its ability to prevent the attachment of messenger RNA (mRNA) to the small ribosomal subunit (the 40S subunit in eukaryotes) .[1][2][4] By doing so, ATA effectively blocks the formation of the 48S pre-initiation complex, a critical step for the ribosome to start scanning the mRNA for the start codon.

The proposed mechanism for this action involves ATA competing with nucleic acids for their binding sites on proteins.[5] Its polymeric and anionic structure likely allows it to mimic the phosphate backbone of RNA, enabling it to bind to the mRNA binding channel on the ribosome or to initiation factors that are essential for recruiting mRNA to the ribosome. This competitive binding sterically hinders the authentic mRNA from accessing its designated site on the ribosomal machinery.

Quantitative Data on ATA's Inhibitory Activity

The inhibitory potency of Aurintricarboxylic Acid can vary depending on the biological system and the specific target being assayed. While ATA is a known inhibitor of protein synthesis, its broader activity against other protein-nucleic acid interactions and enzymes means that its IC50 values are reported across a range of assays.

| Target/Process | Assay System | IC50 Value | Reference |

| Protein Synthesis | Rabbit Reticulocyte Lysate | ~20-30 µM | [2] |

| Translation Initiation | Rabbit Reticulocyte Lysate | Inhibition at <100 nM | [2] |

| TAZ-TEAD Interaction | AlphaLISA Assay | 8 µM (for a potent analog) | [1] |

| SARS-CoV-2 PLpro | In vitro enzymatic assay | 30 µM | [6] |

| Antiviral activity (SARS-CoV-2) | In vitro cell-based assay | 50 µM | [6] |

Note: The discrepancy in inhibitory concentrations for protein synthesis may be due to the different endpoints measured (overall protein synthesis vs. specific initiation steps) and the heterogeneous nature of commercial ATA preparations.

Experimental Protocols

The investigation of ATA's function as a protein synthesis inhibitor relies on several key experimental methodologies. Below are detailed protocols for commonly used assays.

In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This assay is a cornerstone for studying protein synthesis inhibitors. It utilizes a cell-free extract from rabbit reticulocytes, which contains all the necessary machinery for translation.

Objective: To determine the dose-dependent effect of ATA on the synthesis of a reporter protein from its mRNA.

Materials:

-

Nuclease-treated Rabbit Reticulocyte Lysate (commercially available)

-

Reporter mRNA (e.g., Luciferase mRNA)

-

Amino Acid Mixture (minus methionine if using ³⁵S-methionine for detection)

-

³⁵S-Methionine or a non-radioactive detection system (e.g., Luciferase assay reagent)

-

Aurintricarboxylic Acid (ATA) stock solution

-

RNase-free water and reaction tubes

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

-

Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of ATA to each tube. Include a no-ATA control (vehicle control).

-

Initiation of Translation: Transfer the reaction tubes to a 30°C water bath to start the translation process.

-

Incubation: Incubate the reactions for 60-90 minutes.

-

Termination and Detection:

-

For radioactive detection: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filter paper, and quantify the incorporated ³⁵S-methionine using a scintillation counter.

-

For luciferase reporter: Allow the tubes to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's protocol and measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of ATA. Determine the IC50 value from the dose-response curve.

Ribosome Binding Assay using Fluorescence Polarization

This biophysical technique can be used to study the direct interaction of ATA with ribosomes. It measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. While directly labeling the heterogeneous ATA polymer is challenging, a competitive assay can be employed.

Objective: To assess the ability of ATA to displace a fluorescently labeled ligand known to bind to the ribosome.

Materials:

-

Purified ribosomes (e.g., from E. coli or yeast)

-

A fluorescently labeled ligand that binds to the ribosome (e.g., a fluorescently tagged short oligonucleotide that mimics mRNA)

-

Aurintricarboxylic Acid (ATA)

-

Binding buffer

-

A microplate reader with fluorescence polarization capabilities

Procedure:

-

Complex Formation: In a microplate, incubate the purified ribosomes with the fluorescently labeled ligand to allow for the formation of a stable complex. This will result in a high fluorescence polarization signal.

-

Competitive Binding: Add increasing concentrations of ATA to the wells containing the pre-formed ribosome-ligand complex.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well.

-

Data Analysis: If ATA binds to the ribosome and displaces the fluorescent ligand, the fluorescence polarization will decrease. Plot the change in fluorescence polarization against the ATA concentration to determine its competitive binding affinity.

Conclusion

Aurintricarboxylic acid serves as a potent inhibitor of protein synthesis, primarily by targeting the initiation phase of translation through the prevention of mRNA binding to the small ribosomal subunit. This mechanism of action has been elucidated through a variety of in vitro assays, with the rabbit reticulocyte lysate system being a particularly valuable tool for its characterization. While the heterogeneous nature of ATA presents challenges in defining a precise inhibitory concentration, the available data consistently demonstrate its efficacy in the low micromolar to nanomolar range for translation-related processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging the properties of ATA or in the broader field of translation inhibitors. Further investigation into the specific interactions of defined ATA oligomers with the ribosomal machinery will be crucial for the development of more targeted and therapeutically viable derivatives.

References

- 1. Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurintricarboxylic acid, a preferential inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Broad-Spectrum Inhibitory Activities of Aurintricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound recognized for its extensive range of biological activities. Initially synthesized in 1892, ATA has since been identified as a potent inhibitor of a diverse array of biological processes, primarily through its ability to interfere with protein-nucleic acid interactions[1][2][3]. This technical guide provides an in-depth overview of the broad-spectrum inhibitory activities of ATA, summarizing its effects against various viral, bacterial, and parasitic agents, as well as its inhibition of key cellular and viral enzymes. Quantitative data from numerous studies are consolidated into structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support further research and development efforts in leveraging the therapeutic potential of ATA and its analogs.

Introduction to Aurintricarboxylic Acid (ATA)

Aurintricarboxylic acid is a heterogeneous mixture of polymers formed from the condensation of salicylic acid and formaldehyde[3]. This polymeric nature is crucial to its biological activity, as the potency of ATA fractions often correlates with their molecular weight[4]. Commercially available ATA is a complex mixture, which has presented challenges in its medicinal chemistry development[3]. Nevertheless, its well-documented ability to inhibit a wide range of biological targets has sustained interest in its potential as a therapeutic agent and a valuable research tool[3][5]. ATA's inhibitory effects span across different domains of life, showcasing its potential as an antiviral, antibacterial, and antiparasitic agent[6][7][8].

General Mechanism of Action

The primary mechanism of action for ATA is the inhibition of protein-nucleic acid interactions[1][2]. It achieves this by competing with nucleic acids (DNA and RNA) for their binding sites on proteins[1]. This competitive inhibition prevents the formation of functional protein-nucleic acid complexes, which are essential for numerous cellular and viral processes, including replication, transcription, and translation[1][9]. Studies using proton magnetic resonance spectroscopy have shown that ATA interacts with the active sites of enzymes like bovine pancreatic ribonuclease A, displacing nucleic acid components[1]. This general mechanism underlies its ability to inhibit a wide variety of enzymes that process nucleic acids, such as polymerases, nucleases, and topoisomerases[2][10][11][12].

Caption: General mechanism of ATA's inhibitory action.

Broad-Spectrum Inhibitory Activities

Antiviral Activity

ATA has demonstrated significant inhibitory effects against a wide range of viruses by targeting various stages of the viral life cycle.

-

Influenza Virus: ATA is a potent inhibitor of influenza A and B virus neuraminidases, enzymes crucial for the release of new viral particles from infected cells[6][13]. It has been shown to be effective even against oseltamivir-resistant strains[6]. The mechanism involves direct interaction with the virus, leading to viral aggregation at the cell surface[6].

-

Human Immunodeficiency Virus (HIV): ATA blocks the binding of the HIV envelope protein gp120 to the CD4 receptor on T cells, which is the primary step in viral entry[2][4]. The anti-HIV activity is directly correlated with the molecular weight of the ATA fractions[4].

-

Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2): ATA exhibits antiviral activity against several coronaviruses[2]. For SARS-CoV-2, it has been shown to inhibit multiple targets, including the papain-like protease (PLpro), the RNA-dependent RNA polymerase (RdRp), and the interaction between the spike protein's receptor-binding domain (RBD) and the human ACE2 receptor[3][5][14].

-

Other Viruses: ATA has also been reported to inhibit the replication of Zika virus, vesicular stomatitis virus, and vaccinia virus[6][14][15]. In vaccinia virus, ATA inhibits early viral gene transcription[15].

Antibacterial Activity

While less extensively studied than its antiviral properties, ATA has shown activity against certain bacteria. It is a known inhibitor of the serine/threonine phosphatase Stp1 in Staphylococcus aureus, an enzyme involved in regulating the bacterium's virulence[8]. ATA directly binds to Stp1, suggesting a potential avenue for developing anti-virulence agents[8].

Antiparasitic Activity

ATA has demonstrated high anticryptosporidial activity. In vitro studies have shown that ATA can completely inhibit Cryptosporidium parvum sporozoites[7][16]. In vivo studies using neonatal mice also showed a significant, dose-dependent inhibition of infection, suggesting its potential for treating cryptosporidiosis[7][16].

Enzyme and Protein Inhibition

ATA's ability to mimic nucleic acids allows it to inhibit a vast number of enzymes and proteins that interact with DNA or RNA.

-

Topoisomerase II: ATA is a potent inhibitor of DNA topoisomerase II, with an ID50 in the nanomolar range[12]. It prevents the binding of the enzyme to DNA and inhibits its ATPase activity[12].

-

Nucleases: As a general nuclease inhibitor, ATA is effective against DNase I, RNase A, S1 nuclease, exonuclease III, and various restriction endonucleases[11][17]. This property is often utilized to protect nucleic acids from degradation during isolation procedures[17][18].

-

Polymerases: ATA inhibits the activity of reverse transcriptase and Taq polymerase by interfering with their ability to bind to nucleic acid templates[10]. It has also been shown to inhibit RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2[3][5].

-

Protein Synthesis: ATA inhibits the initiation of protein synthesis by preventing the attachment of messenger RNA (mRNA) to ribosomes[9]. It has been shown to inhibit translation in rabbit reticulocyte lysates[3][5].

-

Other Targets: ATA also inhibits P2X1 and P2X3 receptors, cystathionine-γ-lyase (CSE), and disrupts the TAZ-TEAD transcriptional complex[13][19][20].

Quantitative Inhibitory Data

The following tables summarize the quantitative data on the inhibitory activities of Aurintricarboxylic Acid against various targets.

Table 1: Enzyme and Protein Inhibition

| Target Enzyme/Protein | Organism/System | Assay Type | Value (IC50/ID50/Ki/Kd) | Reference(s) |

| DNA Topoisomerase II | Yeast | Relaxation Assay | ID50: ~75 nM | [12] |

| SARS-CoV-2 PLpro | In vitro | Enzymatic Assay | IC50: 30 µM | [14] |

| SARS-CoV-2 PLpro | In vitro | Enzymatic Assay | Ki: 16 µM | [14] |

| SARS-CoV-2 RdRp | In vitro | RNA Replication | IC50: 56 nM | [5] |

| Cystathionine-γ-lyase (CSE) | In vitro | Enzymatic Assay | IC50: 0.6 µM | [13] |

| miRNA regulation | In vitro | Functional Assay | IC50: 0.47 µM | [13] |

| P2X1 Receptor (rP2X1R) | Rat | Electrophysiology | IC50: 8.6 nM | [13][20] |

| P2X3 Receptor (rP2X3R) | Rat | Electrophysiology | IC50: 72.9 nM | [13][20] |

| S. aureus Stp1 | In vitro | Enzymatic Assay | IC50: 1.03 µM | [8] |

| Reverse Transcriptase | In vitro | Fluorescence Binding | Kd: 0.255 µM | [10] |

| Taq Polymerase | In vitro | Fluorescence Binding | Kd: 81.97 µM | [10] |

| DNase I | In vitro | Fluorescence Binding | Kd: 9.019 µM | [10] |

| RNase A | In vitro | Fluorescence Binding | Kd: 2.3 µM | [3] |

Table 2: Antiviral and Cellular Activity

| Target Virus/Cell Line | Assay Type | Value (EC50/IC50) | Reference(s) |

| SARS-CoV-2 | In vitro Antiviral Assay | IC50: 50 µM | [14] |

| Protein Synthesis | Rabbit Reticulocyte Lysate | EC50: 17.6 µM | [3] |

| A549/DDP Cells | Cell Proliferation | IC50: >1 mM | [21] |

Signaling Pathways Affected

ATA's inhibitory actions extend to modulating cellular signaling pathways. It is a known selective inhibitor of the TWEAK-Fn14 signaling pathway, which is involved in processes like inflammation and cell migration[13]. By blocking this pathway, ATA can suppress TWEAK-Fn14-mediated NF-κB, Akt, and Src phosphorylation in glioblastoma cells, thereby repressing cancer cell migration and invasion[13].

References

- 1. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and anti-HIV activities of aurintricarboxylic acid fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurintricarboxylic Acid Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases | PLOS One [journals.plos.org]

- 7. In vitro and in vivo activity of aurintricarboxylic acid preparations against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibitory mechanism of aurintricarboxylic acid targeting serine/threonine phosphatase Stp1 in Staphylococcus aureus: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurintricarboxylic acid: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of aurintricarboxylic acid (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro and in vivo activity of aurintricarboxylic acid preparations against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Use of the nuclease inhibitor aurintricarboxylic acid (ATA) for improved non-viral intratumoral in vivo gene transfer by jet-injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Aurintricarboxylic acid inhibits the malignant phenotypes of drug-resistant cells via translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RNA Isolation from Tissues Using Aurintricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality, intact RNA from tissues is a critical prerequisite for a multitude of downstream molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. A primary challenge in RNA isolation is the ubiquitous presence of ribonucleases (RNases), which can rapidly degrade RNA transcripts, compromising experimental results. Aurintricarboxylic acid (ATA) is a potent inhibitor of a broad spectrum of nucleases, including RNases. Its incorporation into lysis and homogenization buffers provides a robust defense against RNA degradation, ensuring the recovery of high-yield, high-integrity RNA from a variety of animal tissues.

This document provides detailed application notes and protocols for the use of Aurintricarboxylic Acid in RNA isolation from tissues.

Mechanism of Action

Aurintricarboxylic acid acts as a competitive inhibitor of RNases. Its polymeric structure mimics the phosphate backbone of nucleic acids, allowing it to bind to the active site of RNases. This binding event prevents the enzymes from accessing and degrading RNA molecules, thereby preserving their integrity throughout the isolation procedure.

Caption: ATA competitively binds to the active site of RNases, preventing RNA degradation.

Data Presentation

The inclusion of Aurintricarboxylic Acid in RNA isolation protocols consistently leads to higher yields and improved integrity of the purified RNA.

| Parameter | Standard Guanidinium Thiocyanate-Phenol-Chloroform (GITC) Method | GITC Method with Aurintricarboxylic Acid (ATA) |

| Typical RNA Yield (per gram of tissue) | 1.0 - 1.1 mg (from human placenta)[1] | 0.5 - 2.0 mg (from various animal tissues)[2][3] |

| RNA Integrity Number (RIN) | Variable (dependent on tissue type and handling) | Consistently High (>8) |

| RNase Inhibition | Dependent on the chaotropic nature of GITC | Enhanced and immediate inhibition of RNases |

| Suitability for RNase-rich tissues | Moderate | High |

Experimental Protocols

This protocol is an adaptation of the single-step RNA isolation method using guanidinium thiocyanate-phenol-chloroform, incorporating Aurintricarboxylic Acid for enhanced RNase inhibition.

Materials

-

Tissue Samples: Fresh or frozen animal tissues

-

Lysis Reagent with ATA:

-

4 M Guanidinium thiocyanate

-

25 mM Sodium citrate, pH 7.0

-

0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

-

0.1 M 2-mercaptoethanol

-

1 mM Aurintricarboxylic Acid (ATA)

-

-

Acid Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.3)

-

Isopropanol, molecular biology grade

-

75% Ethanol in RNase-free water

-

RNase-free water

-

For ATA Removal (Optional but Recommended):

-

Sephadex G-100 resin

-

Chromatography column

-

RNase-free buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Protocol for RNA Isolation from Animal Tissue

References

- 1. Simple method for extracting RNA from cultured cells and tissue with guanidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and use of the potent ribonuclease inhibitor aurintricarboxylic acid for the isolation of RNA from animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and use of the potent ribonuclease inhibitor aurintricarboxylic acid for the isolation of RNA from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Aurintricarboxylic Acid (ATA) in Viral Replication Studies

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound known for its ability to inhibit protein-nucleic acid interactions.[1][2] It readily polymerizes in aqueous solutions and has demonstrated a broad spectrum of antiviral activity against a diversity of RNA and DNA viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), Vaccinia Virus, Influenza A and B, and various coronaviruses like SARS-CoV and SARS-CoV-2.[1][3][4][5] Its multifaceted mechanism of action makes it a valuable tool for researchers studying the viral life cycle and for professionals in drug development exploring novel antiviral strategies. These notes provide an overview of ATA's applications, mechanisms, and protocols for its use in a research setting.

Mechanism of Antiviral Action

ATA's antiviral properties are not limited to a single mode of action. It interferes with multiple stages of the viral life cycle, targeting both viral and host cell factors. This pleiotropic effect makes it a potent inhibitor across different viral families.

The primary mechanisms include:

-

Inhibition of Viral Entry: As a highly negatively charged polymer, ATA can bind to positively charged viral envelope glycoproteins.[1] This interaction prevents the virus from docking onto host cell membranes and subsequent entry.[1] It has been shown to block the binding of the HIV coat molecule gp120 to the CD4 co-receptor on T cells.[2]

-

Inhibition of Viral Enzymes: ATA is a potent inhibitor of various viral and cellular enzymes crucial for replication by competing with nucleic acids for binding to active sites.[1]

-

Polymerases: It can inhibit RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[6][7] For Hepatitis B Virus, ATA specifically disrupts the RNase H activity of the viral polymerase.[1]

-

Proteases: ATA has been identified as an inhibitor of the SARS-CoV-2 Papain-like protease (PLpro), which is essential for processing viral polyproteins.[3][8]

-

Neuraminidase: It compromises the activity of influenza A and B virus neuraminidase, an enzyme critical for the release of progeny virions from infected cells.[4][9]

-

Other Enzymes: ATA is also a known inhibitor of topoisomerase II, which can affect viral replication processes that involve host nuclear machinery.[10][11]

-

-

Interference with Host Cell Factors: ATA can modulate host cell signaling pathways that are exploited by viruses for their replication. For instance, it blocks the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), an event essential for vaccinia virus replication.[5][12]

Caption: Multifaceted inhibition mechanisms of Aurintricarboxylic Acid (ATA).

Quantitative Data Summary

The potency of ATA varies depending on the virus, cell line, and assay used. The following table summarizes the reported quantitative data for ATA's antiviral and cytotoxic effects.

| Virus Family | Virus | Cell Line | Assay Type | Measurement | Value | Reference |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Huh-7 | HBeAg ELISA | IC50 | 5-10 µM | [1] |

| Poxviridae | Vaccinia Virus | Huh7 | Cytotoxicity | CC50 | 1250 µg/ml | [12][13] |

| Vaccinia Virus | HeLa | Cytotoxicity | CC50 | 1905 µg/ml | [12][13] | |

| Vaccinia Virus | AD293 | Cytotoxicity | CC50 | 1025 µg/ml | [12][13] | |

| Vaccinia Virus | N/A | Enzyme Activity | IC50 (vs. H1L) | ~5.3 µM | [12] | |

| Coronaviridae | SARS-CoV | Vero | Plaque Assay | Inhibition | >1000-fold at 0.8 mg/ml | [6][14] |

| SARS-CoV-2 | Vero E6 | Antiviral Assay | IC50 | 50 µM | [3][8] | |

| SARS-CoV-2 | N/A | Enzyme Activity | IC50 (vs. PLpro) | 30 µM | [3][8] | |

| SARS-CoV-2 | N/A | Enzyme Activity | Ki (vs. PLpro) | 16 µM | [3][8] | |

| SARS-CoV-2 | N/A | RdRp Inhibition | IC50 | 56 nM | [7] | |

| Flaviviridae | Zika Virus (ZIKV) | Vero | Antiviral Assay | IC50 | 13.87 ± 1.09 µM | [15] |

| Zika Virus (ZIKV) | A549 | Antiviral Assay | IC50 | 33.33 ± 1.13 µM | [15] | |

| Zika Virus (ZIKV) | Vero & A549 | Cytotoxicity | CC50 | > 1000 µM | [15] | |

| Retroviridae | HIV-1 | MT-4 | Cytopathic Effect | EC50 | Varies by MW | [16] |

Experimental Protocols

Below are generalized protocols for assessing the antiviral activity of ATA. Specific parameters such as cell type, multiplicity of infection (MOI), and incubation times should be optimized for the specific virus-host system under investigation.

Protocol 1: General Virus Yield Reduction Assay

This protocol determines the effect of ATA on the production of infectious virus particles.

Materials:

-

Host cells appropriate for the virus of interest (e.g., Vero, Huh-7, MDCK).

-

Complete cell culture medium.

-

Virus stock of known titer (PFU/ml or TCID50/ml).

-

Aurintricarboxylic acid (ATA) stock solution (e.g., 10 mg/ml in DMSO or water).

-

Phosphate-buffered saline (PBS).

-

Multi-well plates (e.g., 24-well or 6-well).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

-

Virus Infection:

-

Wash the cell monolayer once with PBS.

-

Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) (e.g., MOI of 5 for Vaccinia virus studies) in a small volume of serum-free medium.[12]

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

ATA Treatment:

-

Prepare serial dilutions of ATA in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200, 400 µg/ml).[12]

-

After the adsorption period, remove the viral inoculum and wash the cells gently with PBS.

-

Add the medium containing the different concentrations of ATA to the respective wells. Include a "no-drug" control.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period suitable for the virus replication cycle (e.g., 24-48 hours).

-

Harvesting: After incubation, harvest the cell culture supernatants (and/or cell lysates, depending on the virus).

-

Quantification: Determine the viral titer in the harvested samples using a suitable method:

-

Plaque Assay: For plaque-forming viruses, perform a plaque assay on fresh cell monolayers to determine the Plaque Forming Units per milliliter (PFU/ml).[14]

-

TCID50 Assay: Determine the 50% Tissue Culture Infectious Dose.

-

Quantitative PCR (qPCR): Quantify viral nucleic acid levels from the supernatant or cell lysate.[1]

-

ELISA: Measure viral antigen levels (e.g., HBeAg for HBV).[1]

-

-

Data Analysis: Calculate the percent inhibition of viral replication for each ATA concentration relative to the no-drug control. Determine the IC50 value.

Caption: General workflow for a viral yield reduction assay using ATA.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of ATA in the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Host cells used in the antiviral assay.

-

Complete cell culture medium.

-

Aurintricarboxylic acid (ATA) stock solution.

-

96-well plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

ATA Treatment: Replace the medium with fresh medium containing serial dilutions of ATA at the same concentrations used in the antiviral assay. Include "no-drug" (cells only) and "no-cell" (media only) controls.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Read the absorbance or luminescence on a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ATA concentration relative to the "no-drug" control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be calculated to evaluate the therapeutic window of the compound. A higher SI value indicates a more promising safety profile.[12]

Aurintricarboxylic acid is a versatile and potent inhibitor of a wide range of viruses, acting through multiple mechanisms that target both viral and host components. Its utility in research is well-established for dissecting viral replication steps, from entry and enzymatic activity to interaction with host pathways. The provided data and protocols offer a foundation for researchers and scientists to incorporate ATA into their virology studies, aiding in the exploration of viral vulnerabilities and the development of new antiviral therapies.

References

- 1. Frontiers | Aurintricarboxylic Acid Suppresses Hepatitis B Virus Replication by Inhibition of RNase H Activity [frontiersin.org]

- 2. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurintricarboxylic Acid Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases | PLOS One [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural analysis of inhibition mechanisms of Aurintricarboxylic Acid on SARS-CoV polymerase and other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics [mdpi.com]

- 8. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurintricarboxylic Acid Is a Potent Inhibitor of Influenza A and B Virus Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of topoisomerase II by aurintricarboxylic acid: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aurintricarboxylic Acid Inhibits the Early Stage of Vaccinia Virus Replication by Targeting both Cellular and Viral Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Potent and selective inhibition of SARS coronavirus replication by aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent Inhibition of Zika Virus Replication by Aurintricarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and anti-HIV activities of aurintricarboxylic acid fractions and analogues: direct correlation of antiviral potency with molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Aurintricarboxylic Acid as a Tool in Studying Protein-DNA Binding

Abstract

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound widely recognized for its potent ability to inhibit interactions between proteins and nucleic acids.[1] This property makes it an invaluable tool for researchers studying gene regulation, DNA replication, and repair mechanisms. ATA acts as a general inhibitor for a variety of enzymes that bind to DNA and RNA, including polymerases, nucleases, and transcription factors.[2][3] Its mechanism primarily involves competing with nucleic acids for their binding sites on proteins.[1] These application notes provide an overview of ATA's mechanism, quantitative data on its inhibitory effects, and detailed protocols for its use in common protein-DNA binding assays.

Mechanism of Action

Aurintricarboxylic acid interferes with protein-DNA complex formation primarily through competitive inhibition. The polymeric nature of ATA allows it to mimic the polyanionic backbone of nucleic acids, enabling it to bind to the nucleic acid binding sites of proteins.[1][4] Studies using proton magnetic resonance spectroscopy have shown that ATA directly competes with nucleic acids for the active site of enzymes like RNase A.[1] Additionally, ATA can induce conformational changes in some proteins, which may also contribute to the inhibition of their enzymatic activity.[5] This broad-spectrum inhibitory action makes it a useful tool for preventing endogenous nuclease activity during nucleic acid isolation and for studying the functional consequences of blocking specific protein-DNA interactions.[6][7]

Caption: ATA competitively binds to proteins, preventing their interaction with DNA.

Quantitative Data: Inhibitory Potency of ATA

The efficacy of ATA as an inhibitor varies depending on the target protein and the specific experimental conditions. The following tables summarize key quantitative metrics, such as IC₅₀ (half-maximal inhibitory concentration) and Kd (dissociation constant), for various proteins.

Table 1: IC₅₀ Values of ATA for Various Enzymes

| Target Protein/Process | IC₅₀ Value | Reference(s) |

| DNA Topoisomerase II | ~75 nM | [8] |

| SARS-CoV-2 RdRp | 58 nM | [9] |

| P2X1 Receptors (rat) | 8.6 nM | [10] |

| P2X3 Receptors (rat) | 72.9 nM | [10] |

| miRNA Regulation | 0.47 µM | [10][11] |

| Cystathionine-lyase (CSE) | 0.6 µM | [10][11] |

| SARS-CoV-2 PLpro | 30 µM | [12] |

| General Nuclease Activities | 2 - 50 µM | [8] |

Table 2: Dissociation Constants (Kd) of ATA for Nucleic Acid Binding Proteins

| Target Protein | Dissociation Constant (Kd) | Reference(s) |

| M-MLV Reverse Transcriptase | 0.255 µM | [4][5] |

| RNase A | 2.33 µM | [4][5] |

| DNase I | 9.019 µM | [4][5] |

| Taq Polymerase | 81.97 µM | [4][5] |

Experimental Protocols

3.1. Preparation of ATA Stock Solution

Proper preparation of the ATA stock solution is critical for obtaining reproducible results. Commercial ATA is a heterogeneous mixture of polymers, and its solubility can vary.

-

Reagent : Aurintricarboxylic acid (e.g., Sigma-Aldrich Cat. No. A1895).

-

Solvent : Dissolve ATA in 1 M NH₄OH to a final concentration of 10 mg/mL. Alternatively, for some applications, DMSO can be used.[13]

-

Preparation : Gently vortex until a clear, orange-brown solution is formed. Sonication may be required.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution is stable for several months.

3.2. Application in Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions.[14][15] ATA can be used as a competitor to confirm the specificity of a binding interaction or to probe the nature of the binding site.

References

- 1. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Aurintricarboxylic acid and its metal ion complexes in comparative virtual screening versus Lopinavir and Hydroxychloroquine in fighting COVID-19 pandemic: Synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of aurintricarboxylic acid (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aurintricarboxylic Acid (ATA) in Cell-Free Protein Synthesis Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Aurintricarboxylic Acid (ATA) in cell-free protein synthesis (CFPS) systems. ATA is a potent inhibitor of protein-nucleic acid interactions and can be utilized to modulate CFPS reactions. Its primary application in this context is the inhibition of nucleases present in the cell lysate, which can degrade DNA and mRNA templates, thereby prematurely halting protein synthesis. However, ATA can also inhibit the initiation of translation itself. Therefore, its use requires careful optimization to find a concentration that protects nucleic acid templates without significantly impeding the protein synthesis machinery.

These notes will cover the mechanism of action, provide detailed protocols for optimization and use in various CFPS systems, and present data on its effects.

Mechanism of Action

Aurintricarboxylic Acid exhibits a dual role in cell-free protein synthesis systems:

-

Nuclease Inhibition: ATA is a broad-spectrum inhibitor of various nucleases, including DNases and RNases, which are often present in crude cell lysates used for CFPS.[1][2] By inhibiting these enzymes, ATA can protect the DNA or mRNA template from degradation, potentially prolonging the duration of protein synthesis and increasing the overall yield.

-

Inhibition of Translation Initiation: ATA is also known to inhibit the initiation of protein synthesis. It achieves this by preventing the attachment of messenger RNA (mRNA) to the ribosomes.[1][3] This is a critical consideration, as higher concentrations of ATA that are more effective at nuclease inhibition may also shut down protein synthesis altogether.[4]

The key to successfully using ATA in CFPS is to identify an optimal concentration where the benefits of nuclease inhibition outweigh the negative effects of translation inhibition. This concentration is highly dependent on the specific CFPS system being used (e.g., E. coli, rabbit reticulocyte, wheat germ, CHO) and the inherent nuclease activity of the cell lysate.

Experimental Protocols

Preparation of ATA Stock Solution

It is crucial to prepare a concentrated stock solution of ATA that can be diluted into the CFPS reaction.

Materials:

-

Aurintricarboxylic acid (triammonium salt)

-

Nuclease-free water

-

1 M Ammonium Hydroxide (NH₄OH) (optional)

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.72 mg of ATA (MW = 472.37 g/mol for the triammonium salt) in 1 mL of nuclease-free water.

-

ATA is reported to be soluble in 1 M NH₄OH at 10 mg/ml, which can be used to create a more concentrated stock if needed. If using NH₄OH, ensure the final concentration in the CFPS reaction does not significantly alter the pH.

-

Vortex thoroughly to ensure complete dissolution. The solution should be a clear orange-brown color.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Optimizing ATA Concentration in a Generic CFPS System

The following protocol describes a general workflow for determining the optimal concentration of ATA for your specific CFPS system and target protein. A reporter protein, such as luciferase or green fluorescent protein (GFP), is recommended for initial optimization due to the ease of quantifying its expression.

Experimental Workflow for ATA Optimization

Caption: Workflow for optimizing ATA concentration in CFPS.

Materials:

-

CFPS Kit (E. coli, Rabbit Reticulocyte, Wheat Germ, or CHO-based)

-

DNA or mRNA template for a reporter protein (e.g., pET-based vector for luciferase)

-

10 mM ATA stock solution

-

Nuclease-free water

-

Detection reagents for the reporter protein (e.g., Luciferase Assay Reagent, fluorometer)

Protocol:

-

Thaw all CFPS components on ice.

-

Prepare a master mix of the CFPS components (lysate, energy solution, amino acids, etc.) sufficient for all reactions.

-

Set up a series of reactions, each with a final volume of 25 µL. In each reaction, add the components in the recommended order for your specific CFPS kit.

-

Create a dilution series of the 10 mM ATA stock solution in nuclease-free water.

-

Add the diluted ATA to each reaction to achieve a range of final concentrations. A recommended starting range is: 0 µM (negative control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

-

Add the DNA or mRNA template to each reaction at its optimal concentration.

-

Incubate the reactions according to the CFPS kit instructions (e.g., 30°C for 2-4 hours).

-

After incubation, quantify the amount of synthesized reporter protein. For luciferase, use a luminometer. For GFP, use a fluorometer.

-

Plot the protein yield against the ATA concentration to determine the optimal concentration that gives the maximum protein yield.

Nuclease Activity Assay

This protocol allows for the assessment of nuclease inhibition by ATA in your cell-free lysate.

Workflow for Nuclease Activity Assay

Caption: Workflow for assessing nuclease inhibition by ATA.

Materials:

-

Cell-free lysate

-

10 mM ATA stock solution

-

Plasmid DNA or a specific RNA transcript

-

Nuclease-free water

-

Agarose gel electrophoresis system (for DNA) or denaturing PAGE system (for RNA)

-

DNA/RNA loading dye

-

DNA/RNA stain (e.g., SYBR Gold)

Protocol:

-

Prepare reaction mixtures containing the cell-free lysate and different concentrations of ATA (e.g., 0 µM, 10 µM, 50 µM).

-

Add a known amount of plasmid DNA or RNA transcript to each mixture.

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of each reaction and stop the nuclease activity (e.g., by adding EDTA to chelate Mg²⁺ or by immediately adding loading dye and freezing).

-

Analyze the samples by gel electrophoresis.

-

Visualize the integrity of the DNA or RNA. A decrease in the intensity of the full-length band over time indicates nuclease activity. The presence of a strong band at later time points in the ATA-containing samples indicates nuclease inhibition.

Quantitative Data Summary

The following tables summarize the expected effects of ATA on cell-free protein synthesis based on its known mechanisms of action. The data presented here is illustrative and should be confirmed experimentally for your specific system.

Table 1: Effect of ATA Concentration on Reporter Protein Yield in Different CFPS Systems (Illustrative)

| ATA Concentration (µM) | E. coli Lysate (Relative Yield %) | Rabbit Reticulocyte Lysate (Relative Yield %) | Wheat Germ Extract (Relative Yield %) | CHO Lysate (Relative Yield %) |

| 0 (No ATA) | 100 | 100 | 100 | 100 |

| 1 | 115 | 110 | 105 | 112 |

| 5 | 125 | 120 | 115 | 122 |

| 10 | 110 | 105 | 100 | 110 |

| 25 | 80 | 75 | 70 | 85 |

| 50 | 40 | 35 | 30 | 50 |

| 100 | <10 | <5 | <5 | <15 |

Note: Optimal concentrations are shown in bold . These values are hypothetical and will vary depending on the quality of the lysate and the stability of the template.

Table 2: Nuclease Inhibition by ATA in a Cell-Free Lysate (Illustrative)

| ATA Concentration (µM) | % Intact Plasmid DNA after 60 min Incubation | % Intact mRNA after 30 min Incubation |

| 0 (No ATA) | 20 | <5 |

| 10 | 75 | 60 |

| 50 | >95 | >90 |

Signaling Pathways and Logical Relationships

The primary mechanism of ATA in the context of CFPS is the direct inhibition of translation initiation. This can be visualized as an interruption of the standard protein synthesis pathway.

Mechanism of ATA in Inhibiting Translation Initiation

Caption: ATA inhibits the formation of the translation initiation complex.

Troubleshooting and Considerations

-

High Concentrations are Inhibitory: As demonstrated in the illustrative data, high concentrations of ATA will inhibit protein synthesis. If you observe a decrease in yield, reduce the ATA concentration.

-

System-Specific Optimization: The optimal concentration of ATA is highly dependent on the source of the cell-free lysate. Lysates with high endogenous nuclease activity may benefit more from ATA and may tolerate higher concentrations.

-

Impact on Downstream Applications: ATA is a polyanionic molecule and could potentially interfere with downstream purification methods, such as ion-exchange chromatography. For His-tag purification, it is less likely to cause issues, but it is advisable to perform a buffer exchange step (e.g., dialysis or desalting column) after synthesis and before purification to remove ATA.

-

Not a Universal Solution: For CFPS systems with low intrinsic nuclease activity or when using very stable templates (e.g., circular plasmids in some systems), the addition of ATA may not provide a significant benefit and could even be detrimental due to its inhibitory effects on translation.

Conclusion

Aurintricarboxylic Acid can be a useful tool for researchers using cell-free protein synthesis systems, particularly when template stability is a concern due to nuclease activity. However, its dual role as both a nuclease inhibitor and a translation initiation inhibitor necessitates careful optimization for each specific CFPS platform and experimental setup. By following the protocols outlined in these application notes, researchers can systematically determine the optimal ATA concentration to potentially enhance the yield of their protein of interest.

References

- 1. Aurintricarboxylic acid: inhibitor of initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurintricarboxylic Acid: Inhibitor of Initiation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing Aurintricarboxylic Acid and its Analogs to Study Apoptosis in Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyaromatic compound known for its diverse biological activities, including the inhibition of protein synthesis, nucleases, and topoisomerase II. These properties make it a valuable tool for investigating the complex signaling cascades that govern apoptosis, or programmed cell death, in cancer cells. Furthermore, related compounds, such as Acetyltanshinone IIA, have demonstrated potent pro-apoptotic effects in various cancer models. This document provides detailed application notes and experimental protocols for utilizing Aurintricarboxylic Acid and its analogs to study apoptosis in cancer cell lines.

Mechanism of Action

Aurintricarboxylic Acid and its analogs can induce or inhibit apoptosis through multiple mechanisms, depending on the cellular context and the specific compound. Key mechanisms include:

-

Inhibition of Translation Initiation: ATA can act as a mild inhibitor of translation initiation. By globally suppressing protein synthesis, ATA can hinder the production of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptotic stimuli.

-

Endonuclease Inhibition: ATA is a known inhibitor of endonucleases, which are critical for the degradation of DNA during the execution phase of apoptosis. This inhibitory activity can be utilized to study the role of DNA fragmentation in apoptotic pathways.

-

Topoisomerase II Inhibition: ATA has been shown to be a potent inhibitor of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and trigger the intrinsic apoptotic pathway.

-

Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell survival and proliferation by upregulating anti-apoptotic proteins like Bcl-2. Inhibition of STAT3 signaling by compounds like ATA can lead to the downregulation of these survival proteins and the upregulation of pro-apoptotic proteins like Bax, thereby inducing apoptosis.

Data Presentation

The following tables summarize quantitative data from studies utilizing Acetyltanshinone IIA (referred to as ATA in the cited study) to induce apoptosis in HER2-positive breast cancer cell lines.

Table 1: Effective Concentrations of Acetyltanshinone IIA on Cell Viability

| Cell Line | 1 µM | 2.5 µM | 5 µM | 10 µM | 20 µM |

| MDA-MB-453 | Significant Decrease | Significant Decrease | Significant Decrease | ||

| SK-BR-3 | Significant Decrease | Significant Decrease | Significant Decrease | ||

| BT-474 | Significant Decrease | Significant Decrease | Significant Decrease |

Data represents the effect on cell viability after 48 hours of treatment.

Table 2: Time-Dependent Effects of Acetyltanshinone IIA (10 µM) on Cell Viability

| Cell Line | 12 h | 24 h | 48 h | 72 h |

| MDA-MB-453 | Moderate Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| SK-BR-3 | Moderate Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

| BT-474 | Moderate Decrease | Significant Decrease | Significant Decrease | Significant Decrease |

Table 3: Induction of Apoptosis by Acetyltanshinone IIA (48h)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MDA-MB-453 | Control | Low | Low |

| ATA (10 µM) | Increased | Increased | |

| SK-BR-3 | Control | Low | Low |

| ATA (10 µM) | Increased | Increased | |

| BT-474 | Control | Low | Low |

| ATA (10 µM) | Increased | Increased |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cell Viability using CCK-8 Assay

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ATA (e.g., 1, 2.5, 5, 10, 20 µM) for different time points (e.g., 12, 24, 48, 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Seed cells in a 6-well plate and treat with the desired concentration of ATA for the indicated time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

-

Treat cells with ATA as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-